3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
Description
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a fluoropyrimidine group attached to a piperazine ring, which is further connected to a pyridazine ring substituted with a pyridinyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN7/c18-14-11-20-12-21-17(14)25-8-6-24(7-9-25)16-4-3-15(22-23-16)13-2-1-5-19-10-13/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMVWBBXOVWVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Fluoropyrimidine Intermediate: The synthesis begins with the preparation of 5-fluoropyrimidine, which can be achieved through the fluorination of pyrimidine using a fluorinating agent such as Selectfluor.
Piperazine Coupling: The fluoropyrimidine intermediate is then reacted with piperazine under basic conditions to form the 4-(5-fluoropyrimidin-4-yl)piperazine intermediate.
Pyridazine Formation: The final step involves the coupling of the 4-(5-fluoropyrimidin-4-yl)piperazine intermediate with 3-bromopyridazine in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
